
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a methoxymethoxy group, a triisopropylsilyl ethynyl group, and a trifluoromethanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced in a controlled manner. Common synthetic routes include:
Halogenation: Introduction of the chloro group through halogenation reactions.
Etherification: Formation of the methoxymethoxy group via etherification reactions.
Silylation: Incorporation of the triisopropylsilyl ethynyl group using silylation reagents.
Sulfonation: Addition of the trifluoromethanesulfonate group through sulfonation reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form larger conjugated systems.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The specific functional groups in the compound allow it to bind to and modify the activity of enzymes, receptors, and other biomolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
2-Chloro-3-(methoxymethoxy)-naphthalene derivatives: Differ in the presence or absence of the triisopropylsilyl ethynyl group.
8-((Triisopropylsilyl)ethynyl)naphthalene derivatives: Differ in the presence or absence of the chloro and methoxymethoxy groups.
Naphthalen-1-yl trifluoromethanesulfonate derivatives: Differ in the presence or absence of the chloro, methoxymethoxy, and triisopropylsilyl ethynyl groups.
Propiedades
Fórmula molecular |
C24H30ClF3O5SSi |
|---|---|
Peso molecular |
551.1 g/mol |
Nombre IUPAC |
[2-chloro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H30ClF3O5SSi/c1-15(2)35(16(3)4,17(5)6)12-11-18-9-8-10-19-13-20(32-14-31-7)22(25)23(21(18)19)33-34(29,30)24(26,27)28/h8-10,13,15-17H,14H2,1-7H3 |
Clave InChI |
QNHNJUWCQWASSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=CC2=CC(=C(C(=C21)OS(=O)(=O)C(F)(F)F)Cl)OCOC)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


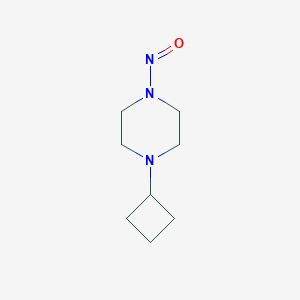
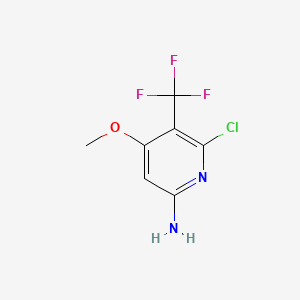
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)

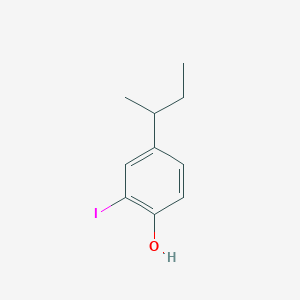

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)

![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
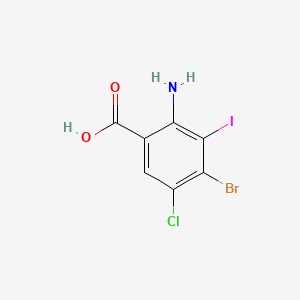
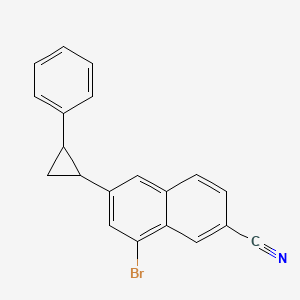

![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)
